molecular formula C20H25N5O2 B2957944 (5-Methylpyrazin-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320375-95-7

(5-Methylpyrazin-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2957944
CAS RN: 2320375-95-7
M. Wt: 367.453
InChI Key: UFAXPWOJTSKWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for a related compound, (5-Methylpyrazin-2-yl)methanamine, is 1S/C6H9N3/c1-5-3-9-6 (2-7)4-8-5/h3-4H,2,7H2,1H3 . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to (5-Methylpyrazin-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone have shown significant antimicrobial properties. For example, novel series of tetracyclic quinolone antibacterials incorporating unique tetracyclic structures were found to have potent activity against both Gram-positive and Gram-negative bacteria, surpassing that of ofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) isolates (Inoue et al., 1994). Such studies highlight the potential of structurally related compounds in addressing antibiotic resistance.

Antifungal and Antibacterial Properties

Derivatives of piperidin-4-yl)methanone oxime have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some compounds exhibiting good antimicrobial activity against tested pathogenic strains (Mallesha & Mohana, 2014). This suggests that modifications of the piperidine and pyrazine components can yield promising antimicrobial agents.

Structural and Theoretical Studies

Compounds with complex structures incorporating piperidine and pyrazine rings have been characterized through comprehensive structural studies, revealing insights into their molecular geometry, hydrogen bonding, and potential for intermolecular interactions (Karthik et al., 2021). These findings are crucial for understanding the chemical behavior and reactivity of similar compounds, guiding the design of new molecules with desired biological activities.

Anticancer Evaluation

Research on compounds structurally related to (5-Methylpyrazin-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone includes the synthesis and anticancer evaluation of derivatives, indicating their potential application in the development of new anticancer agents (Gouhar & Raafat, 2015). Such studies are fundamental in the search for novel therapeutic options for cancer treatment.

properties

IUPAC Name

(5-methylpyrazin-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-11-22-18(12-21-14)20(26)25-8-6-15(7-9-25)13-27-19-10-16-4-2-3-5-17(16)23-24-19/h10-12,15H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAXPWOJTSKWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.